4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride, also known as (S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a unique molecular structure that incorporates both an amino group and a fluorophenyl moiety, which contribute to its potential biological activities.
This compound can be synthesized from commercially available precursors, primarily involving 3-fluorophenylacetic acid as a starting material. The synthesis typically requires several steps to achieve the desired product, including the introduction of the amino group and the formation of the hydrochloride salt for enhanced stability and solubility in aqueous solutions .
4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride is classified within the category of amino acids and their derivatives. Its structural features allow it to be categorized as both a pharmaceutical intermediate and a potential therapeutic agent due to its interactions with biological targets.
The synthesis of 4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride involves several key steps:
The synthesis can be optimized for yield and purity through various techniques such as continuous flow processes or large-scale reactors, which are beneficial for industrial applications.
The molecular formula for 4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride is with a molecular weight of approximately 201.66 g/mol. The structure consists of a butanoic acid backbone with an amino group attached to one end and a 3-fluorophenyl group attached via a methyl linkage.
4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride can participate in several chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
The mechanism of action for 4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The presence of both an amino group and a fluorophenyl moiety enhances its binding affinity to these targets, leading to modulation of their activity and subsequent biological effects. The exact pathways depend on the biological system being studied .
4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride has diverse applications in scientific research:
This compound's unique structure and properties make it valuable across various research domains, highlighting its potential impact on future scientific advancements.
The synthesis typically begins with 3-fluorophenylacetic acid, which undergoes a Knoevenagel condensation with malonaldehyde derivatives to form an α,β-unsaturated intermediate. This intermediate is then subjected to Michael addition with diethyl malonate, facilitated by basic catalysts like piperidine, yielding a substituted malonate adduct. Subsequent hydrolytic decarboxylation (using HCl/heat) removes one carboxyl group, generating 3-(3-fluorophenyl)butanoic acid. The critical amination step involves reductive amination with formaldehyde and sodium cyanoborohydride, introducing the aminomethyl group at the β-position. Final hydrochloride salt formation is achieved by treating the free base with concentrated HCl in anhydrous ether [3].
Key Optimization Parameters:
Table 1: Optimized Reaction Parameters for Key Synthetic Steps
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Knoevenagel Condensation | Malonaldehyde, Piperidine, 80°C | 85 | 92 |
Michael Addition | Diethyl Malonate, K₂CO₃, EtOH, 25°C | 78 | 89 |
Reductive Amination | NaBH₃CN, CH₂O, MeOH, 0°C | 91 | 95 |
Hydrochloride Formation | HCl (g), Et₂O, 25°C | 98 | 99 |
Enantioselective synthesis targets the (R)-enantiomer, which exhibits enhanced binding to GABAergic receptors. Two primary strategies dominate:
Table 2: Comparison of Chiral Resolution Methods
Method | Chiral Agent | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Enzymatic Resolution | Lipase B | 98 | 42 | Moderate yield |
Chiral Auxiliary | (S)-1-Phenylethylamine | 99.5 | 68 | Multi-step purification |
Asymmetric Hydrogenation | Ru-BINAP Catalyst | 95 | 75 | High catalyst cost |
Salt formation is critical for enhancing bioavailability and crystallinity. The free base is dissolved in warm anhydrous ethanol (60°C), and dry HCl gas is bubbled until pH < 2.0. Crystallization initiates at −20°C, yielding >99% pure hydrochloride salt. Key parameters:
Table 3: Solubility Comparison in Different Solvents
Solvent | Free Base (mg/mL) | Hydrochloride Salt (mg/mL) |
---|---|---|
Water | 0.6 | 48.0 |
Methanol | 32.5 | 110.2 |
Ethyl Acetate | 1.8 | 0.9 |
Dichloromethane | 0.2 | <0.1 |
Batch process limitations (explosive intermediates, inconsistent mixing) are overcome using continuous flow systems:- Reactor Design: A four-module system integrates:1. Photochemical Wolff Rearrangement: FEP tubing (365 nm LED) converts α-diazoketones to ketenes.2. Nucleophilic Trapping: T-junction mixes ketene with 3-fluorobenzylamine.3. Hydrolysis: Temperature-controlled coil (70°C) cleaves protecting groups.4. In-line Salt Formation: HCl/EtOH stream crystallizes product [9].- Advantages: Residence time reduced to 12 minutes (vs. 8 hours batch), eliminating diazomethane handling hazards. Productivity reaches 1.2 kg/day with >99.5% purity [3] [9].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: